Diazene, 1,2-bis(3-iodophenyl)-

Description

Historical Context and Significance of Azobenzene (B91143) Analogues

The study of azobenzene and its derivatives dates back to the 19th century, with their initial applications primarily in the dye industry due to their strong light absorption. wikipedia.org The discovery of their photoisomerization properties in the mid-20th century opened up new avenues of research. rsc.org Azobenzene analogues have since become fundamental building blocks in the field of photopharmacology, light-responsive materials, and molecular machinery.

The ability to control biological processes with light by incorporating azobenzene photoswitches into bioactive molecules is a particularly significant area of research. aps.org Furthermore, the unique molecular motion associated with isomerization has been harnessed to create light-driven actuators and data storage devices. aps.org

Structural Framework of Diazene (B1210634), 1,2-bis(3-iodophenyl)- within Diaryldiazene Class

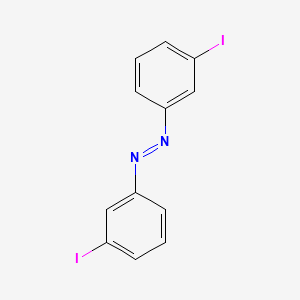

Diazene, 1,2-bis(3-iodophenyl)- belongs to the family of halogenated diaryldiazenes. Its structure consists of a central diazene (-N=N-) linker connecting two phenyl rings. Each phenyl ring is substituted with an iodine atom at the meta-position (position 3).

Table 1: Structural and Chemical Information for Diazene, 1,2-bis(3-iodophenyl)-

| Property | Value |

| IUPAC Name | (E)-1,2-bis(3-iodophenyl)diazene |

| Molecular Formula | C₁₂H₈I₂N₂ |

| Molecular Weight | 434.01 g/mol nih.gov |

| General Class | Halogenated Diaryldiazene |

This table provides a summary of the key structural and chemical identifiers for Diazene, 1,2-bis(3-iodophenyl)-.

Research Landscape and Academic Relevance of Iodinated Azobenzenes

Iodinated azobenzenes are a subject of ongoing research due to their unique properties and potential applications. The introduction of iodine can facilitate different synthetic transformations, for instance, through hypervalent iodine reagents, enabling the synthesis of complex ortho-substituted azobenzenes. rsc.org

Research has shown that molecular iodine can act as a photocatalyst for the cis-to-trans isomerization of some azobenzene derivatives using near-infrared light, a process mediated by molecular oxygen. nih.gov This finding opens up possibilities for controlling isomerization with lower-energy light, which is often desirable for biological applications. nih.gov

Furthermore, studies on halogen-substituted azobenzenes have demonstrated that halogenation can red-shift the absorption spectra, allowing for isomerization with visible light. aps.org The specific placement and type of halogen atom are critical in tuning these properties. While much research has focused on fluoro- and chloro-substituted azobenzenes, the investigation of iodo-substituted derivatives like Diazene, 1,2-bis(3-iodophenyl)- continues to be an active area of exploration, promising new insights into the design of advanced photoresponsive systems.

Table 2: Related Iodinated and Halogenated Diaryldiazenes

| Compound Name | Molecular Formula | Key Feature |

| Diazene, bis(4-iodophenyl)- | C₁₂H₈I₂N₂ nih.gov | Iodine at the para-position. |

| ortho-Iodoazobenzenes | Varies | Iodine at the ortho-position, used as precursors for diaryliodonium salts. rsc.org |

| ortho-Fluoroazobenzene | C₁₂H₉FN₂ | Fluorine at the ortho-position, known for the exceptional thermal stability of its cis-isomer. aps.org |

| ortho-Chloroazobenzene | C₁₂H₉ClN₂ | Chlorine at the ortho-position, red-shifts absorption for trans-to-cis isomerization with red light. aps.org |

This table presents a selection of related halogenated diaryldiazenes, highlighting the impact of different halogen substitutions and positions on their properties.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-iodophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGSQXFRWVYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452835 | |

| Record name | 3,3'-diiodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23377-21-1 | |

| Record name | 3,3'-diiodoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Diazene, 1,2 Bis 3 Iodophenyl

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of Diazene (B1210634), 1,2-bis(3-iodophenyl)-. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a cornerstone for defining the precise atomic arrangement of Diazene, 1,2-bis(3-iodophenyl)-. The analysis of ¹H and ¹³C spectra allows for the unambiguous assignment of hydrogen and carbon atoms within the molecule's aromatic systems.

¹H and ¹³C NMR: While specific spectral data for Diazene, 1,2-bis(3-iodophenyl)- is not available in the cited literature, extensive data exists for its close structural analogs, such as (E)-1,2-bis(3-bromophenyl)diazene and (E)-1,2-bis(4-iodophenyl)diazene. rsc.org Based on these related compounds, the expected chemical shifts for the trans (E)-isomer of Diazene, 1,2-bis(3-iodophenyl)- can be predicted. The aromatic protons and carbons of the 3-iodophenyl rings would exhibit distinct signals, with their chemical shifts influenced by the electronegativity and position of the iodine substituent and the diazene bridge.

For the analogous (E)-1,2-bis(3-bromophenyl)diazene, the proton NMR spectrum in CDCl₃ shows signals including a singlet at 7.98 ppm and multiplets between 7.32 and 7.82 ppm. rsc.org The ¹³C NMR spectrum of this bromo-analog displays key signals at 153.18 ppm, attributed to the carbon atoms attached to the nitrogen, and other aromatic carbon signals between 123.49 and 133.58 ppm. rsc.org The spectra for the 3-iodo derivative are expected to be similar.

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of (E)-Diazene, 1,2-bis(3-iodophenyl)-

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| (E)-1,2-bis(3-bromophenyl)diazene rsc.org | ¹H | CDCl₃ | 7.98 (s, 2H), 7.82-7.80 (d, 2H), 7.56-7.54 (d, 2H), 7.36-7.32 (t, 2H) |

| (E)-1,2-bis(3-bromophenyl)diazene rsc.org | ¹³C | CDCl₃ | 153.18, 133.58, 130.65, 125.12, 123.49 |

| (E)-1,2-bis(4-iodophenyl)diazene rsc.org | ¹³C | CDCl₃ | 152.86, 128.74, 123.81, 100.50 |

³¹P NMR: Phosphorus-31 NMR spectroscopy is not an applicable technique for the characterization of pure Diazene, 1,2-bis(3-iodophenyl)-. This method is used exclusively for the analysis of compounds containing phosphorus isotopes, which are absent in the molecular structure of this diazene. The technique would only become relevant if the diazene were used as a ligand in a coordination complex with phosphorus-containing species, such as phosphines. nih.gov

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Diazene, 1,2-bis(3-iodophenyl)-, the key vibrational modes include the N=N stretch of the azo group, C-N stretches, aromatic C=C and C-H stretches, and the C-I stretch. The thermodynamically stable trans-isomer is expected, where the N=N stretching vibration is typically weak or inactive in the IR spectrum due to the molecule's symmetry but can be observed in Raman spectra.

Table 2: Expected Characteristic FT-IR Absorption Bands for (E)-Diazene, 1,2-bis(3-iodophenyl)-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |

| Azo N=N Stretch researchgate.net | -N=N- | ~1450 | Weak (IR) |

| Phenyl-Nitrogen C-N Stretch researchgate.net | Ar-N | ~1312 | Medium |

| Aromatic C-H Bend | Ar-H | 910 - 665 | Strong |

| Carbon-Iodine Stretch | C-I | 600 - 500 | Medium |

The absorption band for the azo chromophore can sometimes overlap with the C=C stretching region. researchgate.net The C-N stretching frequency is influenced by resonance between the aromatic ring and the nitrogen atoms. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Azobenzene (B91143) derivatives like Diazene, 1,2-bis(3-iodophenyl)- typically exhibit two characteristic absorption bands corresponding to different electronic transitions.

For the more stable trans (E) isomer, these bands are:

An intense band in the ultraviolet region, typically between 320-350 nm, which is assigned to the π→π* transition of the conjugated π-system. rsc.org

A much weaker band in the visible region, around 440-460 nm, which is attributed to the n→π* transition. rsc.org This transition is formally forbidden by symmetry in the trans isomer, resulting in its low intensity, and it is often observed as a shoulder on the tail of the much stronger π→π* band.

The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the phenyl rings. mdpi.com The presence of iodine atoms at the meta-positions is expected to cause a slight shift in the absorption maxima compared to unsubstituted azobenzene.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of a compound by measuring its mass-to-charge ratio (m/z). For Diazene, 1,2-bis(3-iodophenyl)-, with a molecular formula of C₁₂H₈I₂N₂, the expected monoisotopic mass can be precisely calculated. This value is identical to that of its isomer, (E)-1,2-bis(4-iodophenyl)diazene, which is 433.87769 Da. nih.gov

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺). The high-resolution mass measurement of this peak is a definitive method for confirming the elemental composition of the molecule.

Table 3: Calculated Mass Data for Diazene, 1,2-bis(3-iodophenyl)-

| Parameter | Value |

| Molecular Formula | C₁₂H₈I₂N₂ |

| Average Mass | 434.01 g/mol |

| Monoisotopic Mass | 433.87769 Da nih.gov |

| Expected Ion Peak | m/z ≈ 433.88 ([M]⁺) or 434.88 ([M+H]⁺) |

X-ray Crystallography for Solid-State Structure Determination

For azobenzene derivatives, crystallographic studies typically confirm the planar nature of the molecule and the trans configuration about the N=N double bond, which is the thermodynamically favored isomer. researchgate.netnih.gov Analysis of related structures reveals that the crystal packing is influenced by intermolecular interactions. researchgate.netresearchgate.net Although specific crystallographic data for Diazene, 1,2-bis(3-iodophenyl)- is not present in the searched literature, analysis of analogous compounds provides insight into expected structural features. For instance, (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene crystallizes in the triclinic space group P-1, with two independent half-molecules in the asymmetric unit. researchgate.net Another energetic azobenzene derivative was found to crystallize in the monoclinic space group P2₁/c. researchgate.net A study of Diazene, 1,2-bis(3-iodophenyl)- would be expected to yield similar detailed structural parameters.

Electrochemical and Magnetic Resonance Characterization (EPR, CV)

The redox properties of Diazene, 1,2-bis(3-iodophenyl)- can be investigated using electrochemical methods like Cyclic Voltammetry (CV). Electron Paramagnetic Resonance (EPR) spectroscopy, while not applicable to the diamagnetic parent molecule, can be used to study radical species formed during redox processes.

Cyclic Voltammetry (CV): Azobenzenes are known to be electrochemically active, typically undergoing a reversible one-electron reduction to form a radical anion. acs.orgrsc.org The CV of Diazene, 1,2-bis(3-iodophenyl)- would show a reduction wave corresponding to the formation of the [M]⁻ radical anion. This process is often followed by a second, less reversible reduction at more negative potentials. A key finding in azobenzene electrochemistry is that the radical anion of the cis (Z) isomer rapidly converts to the more stable trans (E) radical anion. acs.org This leads to an electrocatalytic Z→E isomerization, where a substoichiometric amount of charge can convert a bulk sample of the Z-isomer to the E-isomer. acs.org The precise reduction potential would be influenced by the electron-withdrawing nature of the iodine substituents.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique specific to species with unpaired electrons, such as radicals. Therefore, the parent Diazene, 1,2-bis(3-iodophenyl)- molecule is EPR-silent. However, the radical anion formed during its electrochemical reduction could be detected and characterized by EPR spectroscopy, providing information about the distribution of the unpaired electron's spin density across the molecule. acs.org

Mechanistic Investigations of Diazene, 1,2 Bis 3 Iodophenyl Reactivity

Redox Chemistry of the Diazene (B1210634) Moiety

The diazene group (-N=N-) is the central actor in the redox chemistry of 1,2-bis(3-iodophenyl)diazene. It can undergo both reduction to form hydrazine (B178648) and amine derivatives and oxidation to yield various azo compounds.

Reduction to Hydrazine and Amine Derivatives

The reduction of the diazene linkage in 1,2-bis(3-iodophenyl)diazene leads to the corresponding 1,2-bis(3-iodophenyl)hydrazine. This transformation involves the addition of two hydrogen atoms across the nitrogen-nitrogen double bond, converting the diazene into a hydrazine. Further reduction can cleave the nitrogen-nitrogen single bond, ultimately yielding two molecules of 3-iodoaniline (B1194756).

Common reducing agents for this process include metal hydrides and catalytic hydrogenation. The reaction conditions can often be tuned to favor either the hydrazine or the fully reduced amine products. For instance, the use of milder reducing agents may allow for the isolation of the hydrazine intermediate, while more potent conditions typically lead to the formation of the aniline (B41778) derivative.

Oxidative Pathways to Azo Compounds

While diazene, 1,2-bis(3-iodophenyl)- is itself an azo compound, its precursor, the corresponding hydrazine, can be oxidized to form the diazene. This oxidative dehydrogenation is a common method for synthesizing azo compounds. acs.org For example, tert-butyl nitrite (B80452) has been shown to be an effective catalyst for the dehydrogenation of hydrazobenzenes to furnish azo compounds at room temperature. acs.orgnih.gov This method is considered rapid, mild, and suitable for large-scale applications without the need for additives. acs.orgnih.gov The oxidation of related aromatic amines can also lead to the formation of azoxybenzenes, which are closely related to azo compounds. mdpi.com

The following table summarizes the oxidation of various hydrazobenzenes to their corresponding azo compounds, demonstrating the general applicability of this transformation.

| Starting Hydrazobenzene | Product Azo Compound | Reagent/Conditions | Yield (%) |

| 1,2-Diphenylhydrazine | (E)-1,2-Diphenyldiazene | tert-Butyl nitrite, EtOH, air, rt | 92 |

| 1,2-Bis(4-methoxyphenyl)hydrazine | (E)-1,2-Bis(4-methoxyphenyl)diazene | tert-Butyl nitrite, EtOH, air, rt | 95 |

| 1,2-Bis(4-chlorophenyl)hydrazine | (E)-1,2-Bis(4-chlorophenyl)diazene | tert-Butyl nitrite, EtOH, air, rt | 92 |

| 1,2-Bis(4-(trifluoromethyl)phenyl)hydrazine | (E)-1,2-Bis(4-(trifluoromethyl)phenyl)diazene | tert-Butyl nitrite, EtOH, air, rt | 94 |

| 1-(4-Iodophenyl)-2-phenylhydrazine | (E)-1-(4-Iodophenyl)-2-phenyldiazene | tert-Butyl nitrite, EtOH, air, rt | 95 |

Data sourced from a study on the oxidative dehydrogenation of hydrazobenzenes. acs.org

Nucleophilic and Electrophilic Interactions with the Diazene Moiety and Aromatic Rings

The electronic nature of diazene, 1,2-bis(3-iodophenyl)- allows for both nucleophilic and electrophilic interactions. The diazene moiety itself is generally electron-deficient and can be susceptible to nucleophilic attack, although this is less common than reactions involving the aromatic rings.

The iodinated phenyl rings are the primary sites for electrophilic aromatic substitution. The iodine atoms are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. However, the directing effect of the diazene linkage also plays a crucial role in determining the regioselectivity of these reactions.

Role of Iodine Substituents in Directing Reactivity and Selectivity

The iodine substituents at the meta-positions of the phenyl rings have a profound influence on the reactivity and selectivity of the molecule. Their electron-withdrawing nature decreases the electron density of the aromatic rings, making them less susceptible to electrophilic attack compared to unsubstituted azobenzene (B91143).

Furthermore, the iodine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's conformation and its interactions with other species. In the solid state, these interactions can play a role in the crystal packing. The presence of iodine also opens up possibilities for cross-coupling reactions, such as Suzuki or Heck reactions, allowing for further functionalization of the aromatic rings. The synthesis of N,N′-Bis(4-iodophenyl)diazene N-oxide has been reported, highlighting the reactivity of related iodinated azo compounds. ox.ac.uk

Photochemical Reaction Mechanisms and Isomerization Pathways

Like most azobenzenes, diazene, 1,2-bis(3-iodophenyl)- is expected to exhibit photoisomerization, a process where the molecule reversibly switches between its more stable trans (E) and less stable cis (Z) isomers upon irradiation with light of specific wavelengths. This photochromic behavior is a hallmark of the diazene functional group. rsc.org

The isomerization from the trans to the cis isomer is typically induced by UV light, while the reverse process can be triggered by visible light or occur thermally. The mechanism of this isomerization has been a subject of theoretical and experimental studies, with two primary pathways proposed: an in-plane inversion at one of the nitrogen atoms or an out-of-plane torsion around the N=N double bond. rsc.org Theoretical investigations on diazene (N₂H₂) suggest that the out-of-plane torsion is the favored pathway, as the in-plane inversion is hindered by a significant centrifugal barrier. rsc.org

The quantum yields and the rates of isomerization are influenced by the nature and position of the substituents on the aromatic rings. The iodine atoms in diazene, 1,2-bis(3-iodophenyl)- are expected to influence the electronic properties of the excited states involved in the isomerization process, thereby affecting the efficiency and kinetics of the photoswitching.

The table below outlines the general isomerization pathways for diazenes.

| Isomerization Pathway | Description | Key Feature |

| In-plane Inversion | One of the nitrogen-substituent bonds bends in the molecular plane. | Hindered by a centrifugal barrier. rsc.org |

| Out-of-plane Torsion | Rotation occurs around the N=N double bond, breaking the pi-bond. | Generally the more favorable pathway. rsc.org |

The study of the photochemical reaction mechanisms and isomerization pathways is fundamental to harnessing diazene, 1,2-bis(3-iodophenyl)- and its derivatives for applications in molecular switches, optical data storage, and photopharmacology.

Photophysical and Photoresponsive Behavior of Iodinated Diaryldiazenes

E/Z Photoisomerization Dynamics

The hallmark of diaryldiazenes is their ability to isomerize from the thermodynamically stable E (trans) isomer to the metastable Z (cis) isomer upon irradiation with light, and revert back either thermally or photochemically. This process involves distinct electronic transitions and molecular motions, which are influenced by the substitution pattern on the phenyl rings. For Diazene (B1210634), 1,2-bis(3-iodophenyl)-, the iodine atoms at the meta-positions play a crucial role in defining its electronic and, consequently, its photophysical characteristics.

Irradiation with ultraviolet (UV) or visible light is the conventional method for inducing the E→Z isomerization in diaryldiazenes. The E-isomer typically exhibits a strong π–π* absorption band in the UV region and a weaker, symmetry-forbidden n–π* band at longer wavelengths in the visible spectrum. The Z-isomer also has distinct absorption bands. The photoisomerization process is governed by the selective excitation into these electronic states.

Upon absorption of a photon, the molecule is promoted to an excited state, from which it can relax to either the E or Z configuration in the ground state. For many azobenzene (B91143) derivatives, the E→Z isomerization is efficiently triggered by UV light corresponding to the π–π* transition, while the reverse Z→E process can be induced by visible light that excites the n–π* band of the Z-isomer. The specific wavelengths and quantum yields for Diazene, 1,2-bis(3-iodophenyl)- are determined by the electronic effects of the iodine substituents.

| Isomerization Direction | Excitation Wavelength Range | Predominant Transition |

| E → Z | Ultraviolet (UV) | π–π |

| Z → E | Visible | n–π |

This table represents the general behavior of azobenzene derivatives, which is applicable to Diazene, 1,2-bis(3-iodophenyl)-.

Direct photoswitching of simple diaryldiazenes with near-infrared (NIR) light is challenging because their intrinsic absorption in this region is negligible. However, extending the operational wavelength into the NIR is highly desirable for applications in biological systems and deep-material activation. To achieve this, indirect excitation strategies have been developed.

One effective method involves the use of a photocatalyst that absorbs NIR light and subsequently facilitates the isomerization of the diazene. Molecular iodine (I₂) has been successfully used to catalyze the Z-to-E isomerization of azobenzenes with NIR light (e.g., 770 nm). nih.govresearchgate.net The process is mediated by molecular oxygen and can be remarkably robust, allowing for thousands of switching cycles. nih.govnih.gov Although the catalyst absorbs the low-energy light, it enables the high-energy molecular transformation of the diazene.

Another strategy is triplet-triplet energy transfer (TET) from a photosensitizer. kit.edu In this approach, a sensitizer molecule (such as a porphyrin) is excited by NIR light to its triplet state. If the triplet energy of the sensitizer is close to or higher than that of the diazene, it can transfer this energy, promoting the diazene to its triplet state, from which it rapidly isomerizes. This process can be highly efficient even when the energy transfer is endothermic, driven by entropy. kit.edu These methods allow for the use of low-energy NIR light to control the isomeric state of diaryldiazenes like Diazene, 1,2-bis(3-iodophenyl)-, without chemically modifying the core photoswitch. kit.edu

| Strategy | Mediator | Mechanism | NIR Wavelength Example |

| Photocatalysis | Molecular Iodine (I₂) | Generation of singlet oxygen upon NIR excitation of I₂. nih.govresearchgate.net | 770 nm nih.gov |

| Triplet Energy Transfer | Porphyrin Photosensitizers | Excitation of sensitizer, followed by energy transfer to the diazene. kit.edu | up to 770 nm kit.edu |

Tuning Photophysical Properties through Structural Modification

The electronic and steric properties of substituents on the phenyl rings are powerful tools for tuning the photophysical behavior of diaryldiazenes. The position and nature of these substituents dictate the absorption spectra, quantum yields, and thermal stability of the isomers.

While Diazene, 1,2-bis(3-iodophenyl)- is a meta-substituted compound, the effects of ortho-substitution in the broader class of diaryldiazenes provide critical insight. Ortho-functionalization is a known strategy to significantly alter the properties of azobenzenes. For instance, ortho-substituents can cause a large separation between the n–π* absorption bands of the E and Z isomers, which is crucial for achieving high photoconversion efficiency with selective wavelength irradiation.

In the case of Diazene, 1,2-bis(3-iodophenyl)-, the iodine atoms at the meta-positions primarily exert a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. These electronic influences modify the energy levels of the π and π* orbitals, as well as the non-bonding orbitals on the nitrogen atoms. This results in shifts in the absorption maxima (λmax) of both the π–π* and n–π* transitions compared to unsubstituted azobenzene. The heavy-atom effect of iodine can also influence photophysical properties by promoting intersystem crossing, potentially affecting fluorescence and isomerization quantum yields.

The metastable Z-isomer can revert to the more stable E-isomer in the dark through a process called thermal back-isomerization or thermal relaxation. The rate of this process is a critical parameter for applications, determining how long the "switched" state persists. The half-life (t₁/₂) of the Z-isomer is highly sensitive to the substitution pattern on the aryl rings.

For Diazene, 1,2-bis(3-iodophenyl)-, the electronic properties of the iodine substituents influence the energy barrier for thermal isomerization. Electron-withdrawing groups can affect the stability of the transition state for the isomerization pathway (either inversion or rotation around the N=N bond), thereby altering the half-life. The cis form of Diazene, 1,2-bis(3-iodophenyl)- exhibits specific thermal stability and kinetics of back-isomerization, with determined half-lives under various conditions. smolecule.com Generally, azobenzenes without strong push-pull electronic character can have Z-isomer half-lives ranging from hours to days at room temperature.

| Compound Class | General Z-Isomer Half-Life (at RT) | Influencing Factors |

| Unsubstituted Azobenzene | Hours | Solvent polarity |

| Electronically Substituted Diaryldiazenes | Milliseconds to Days | Nature and position of substituents, solvent |

| Diazene, 1,2-bis(3-iodophenyl)- | Data-dependent | Electronic effect of iodine, solvent conditions smolecule.com |

Photocatalytic Aspects in Diazene Isomerization

Photocatalysis offers a powerful route to manipulate the isomerization of diazenes, often enabling reaction pathways or the use of energy sources that are otherwise inaccessible. This approach typically involves a substance (the photocatalyst) that absorbs light and initiates a chemical transformation in another molecule without being consumed itself.

As mentioned in the context of NIR photoswitching, molecular iodine can act as a photocatalyst for the Z→E isomerization of azobenzenes. nih.govresearchgate.net Another important area is the use of transition metal complexes. For example, iridium-based photocatalysts can absorb a photon, transition to an excited triplet state, and then induce the decomposition of diazenes through energy transfer. nih.gov While this specific example leads to denitrogenation, similar principles of energy transfer from an excited photocatalyst can be applied to drive E/Z isomerization.

Nitric oxide (NO) has also been shown to be an efficient catalyst for the E/Z isomerization of diazenes. researchgate.netnih.gov It is proposed that NO interacts with the nitrogen lone pairs of the diazene, forming a weak and reversible adduct. researchgate.netnih.gov This adduct has a significantly lower energy barrier for isomerization (calculated to be around 7.5 kcal/mol), dramatically accelerating the rate of interconversion between the E and Z forms. researchgate.netnih.gov This catalytic process can enhance isomerization rates by several orders of magnitude. researchgate.net

Theoretical and Computational Studies of Diazene, 1,2 Bis 3 Iodophenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the study of 1,2-bis(3-iodophenyl)diazene, offering a detailed view of its electronic characteristics. nih.govsuperfri.org These computational methods allow for the prediction of molecular structures, vibrational frequencies, and various electronic properties. epstem.net

Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of azobenzene (B91143) derivatives. epstem.netnih.gov For substituted azobenzenes, DFT calculations, often employing functionals like B3LYP, help in determining optimized geometries, dipole moments, and energies for both trans (E) and cis (Z) isomers. nih.govresearchgate.net The choice of functional and basis set, such as B3LYP with 6-31G(d,p) or cc-pVDZ, is critical for obtaining results that correlate well with experimental data. epstem.netresearchgate.net

Studies on various azobenzene derivatives have shown that substituents can influence the planarity of the molecule and the energy difference between the E and Z configurations. nih.gov For instance, the introduction of substituents at the meta position, such as the iodine atoms in 1,2-bis(3-iodophenyl)diazene, can affect the electronic properties and the stability of the isomers. mdpi.com DFT calculations are also instrumental in analyzing thermodynamic properties like enthalpy, entropy, and Gibbs free energy. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Azobenzene Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31++G(d,p) | Structural properties, HOMO/LUMO energies nih.gov |

| B3LYP | cc-pVDZ | Molecular structures, absorption spectra researchgate.net |

| PBE0 | def2-TZVP | Isomerization energy profiles nih.gov |

| M06-2X | 6-31G** | pKa predictions, solvation models nih.gov |

| ωB97X-D | def2-TZVP | NBO analysis, charge distribution acs.orgacs.org |

This table is generated based on data from studies on various substituted azobenzenes and serves as an illustrative example of common computational methods.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net

In azobenzene derivatives, the HOMO and LUMO are typically associated with π and π* orbitals of the conjugated system. The introduction of substituents can modulate the energy levels of these frontier orbitals. rsc.org Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap. mdpi.comubc.ca This narrowing of the gap often results in a red-shift (bathochromic shift) in the molecule's absorption spectrum. researchgate.net For 1,2-bis(3-iodophenyl)diazene, the iodine atoms, being electronegative, are expected to influence the frontier orbital energies, thereby affecting its electronic transitions and reactivity. mdpi.com

Table 2: Illustrative Frontier Orbital Data for Substituted Azobenzenes

| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Azobenzene (Generic) | ~ -6.5 to -6.0 | ~ -2.5 to -2.0 | ~ 4.0 to 3.5 |

| With Electron-Donating Groups | Higher | Similar | Smaller |

| With Electron-Withdrawing Groups | Similar | Lower | Smaller |

Note: These values are approximate and can vary significantly based on the specific substituent, its position, and the computational method used. nih.govmdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular interactions within a molecule. icm.edu.plbibliotekanauki.pl This method examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which is quantified as second-order perturbation interaction energy (E(2)). icm.edu.plnih.gov

For substituted azobenzenes, NBO analysis can reveal how substituents alter the electronic structure. acs.orgacs.org It can identify key hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ), which contribute to molecular stability. nih.gov For instance, studies have shown that the interaction between the nitrogen lone pairs of the azo group and the π orbitals of the phenyl rings is a significant stabilizing factor. acs.org In 1,2-bis(3-iodophenyl)diazene, NBO analysis would elucidate the electronic influence of the iodine substituents on the azo bridge and the aromatic rings, detailing charge delocalization and the nature of the C-I and C-N bonds. acs.orgicm.edu.pl

Modeling of Isomerization Pathways and Energy Barriers

The photochromism of azobenzenes is rooted in the reversible isomerization between the thermally stable E isomer and the metastable Z isomer. researchgate.net Computational modeling is essential for elucidating the mechanisms and energy landscapes of this transformation. Two primary pathways are considered for the thermal and photochemical isomerization: rotation around the N=N double bond and an in-plane inversion (or semi-linearization) mechanism involving one of the C-N=N angles. mdpi.comrsc.org

Computational studies, often using DFT and more advanced methods like CASSCF, investigate the potential energy surfaces to identify the transition states for both pathways and calculate their corresponding energy barriers. rsc.orgrsc.org For many azobenzene derivatives, the rotational mechanism, which involves a triplet state, is considered predominant for thermal isomerization. mdpi.com The presence of substituents can significantly affect the energy barriers of these pathways, thereby influencing the rate of isomerization. mdpi.comnih.gov For 1,2-bis(3-iodophenyl)diazene, the bulky iodine atoms at the meta positions could sterically and electronically influence the transition state geometries and energies, thus altering the isomerization kinetics compared to unsubstituted azobenzene. mdpi.com

Conformational Analysis and Stereoisomerism

Conformational analysis of 1,2-bis(3-iodophenyl)diazene involves studying the different spatial arrangements of the molecule that arise from rotation around single bonds, particularly the C-N bonds. nih.gov DFT calculations are employed to determine the rotational barriers and identify the most stable conformers for both the E and Z stereoisomers. acs.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Integration into Photoresponsive Materials

The incorporation of azobenzene (B91143) units into larger material systems allows for the photomodulation of bulk properties. The iodine substituents in Diazene (B1210634), 1,2-bis(3-iodophenyl)- are anticipated to play a crucial role in dictating the photoresponse and intermolecular interactions within these materials.

Polymers and Gels with Tunable Properties

Photoresponsive polymers and gels are materials that can change their physical or chemical properties in response to light. By incorporating azobenzene derivatives into polymer chains, either as part of the main chain, as side chains, or as cross-linkers, materials with light-tunable characteristics can be fabricated. rsc.orgresearchgate.net

The integration of Diazene, 1,2-bis(3-iodophenyl)- into polymer structures is expected to yield materials with distinct photoresponsive behaviors. The trans-cis isomerization of the azobenzene core induces significant conformational changes, which can alter the polymer's solubility, shape, and mechanical properties. nih.govmdpi.com For instance, in an azobenzene-containing hydrogel, light-induced isomerization can lead to reversible swelling and deswelling, or changes in the elastic modulus. nih.govnih.gov The presence of iodine atoms can influence the photoisomerization kinetics and the stability of the cis isomer, thereby affecting the material's response time and durability. mdpi.com

Below is a data table illustrating the potential impact of incorporating different azobenzene derivatives on polymer properties. The values for Diazene, 1,2-bis(3-iodophenyl)- are predicted based on known trends for halogenated azobenzenes.

| Polymer System | Azobenzene Derivative | Predicted/Observed Property Change upon UV Irradiation | Application |

| Poly(AzoAA-r-DMA) Hydrogel nih.gov | Azobenzene Acrylate (AzoAA) | Reversible swelling/deswelling and modulus change. | In vitro disease modeling |

| Poly(methacrylate) mdpi.com | Methylene-linked Azobenzene | High enthalpy of cis-trans isomerization (61.9 J/g). | Energy storage |

| Thiol-ene Polymer Network rsc.org | Azobenzene diacrylate | Amplified photostrain and actuation work (up to 121.3 kJ/m³). | Photoactuators, Soft robotics |

| Poly(ethylene glycol) Hydrogel nih.gov | Azobenzene crosslinker | Reversible softening (up to 100-200 Pa change in G'). | Dynamic cell culture substrates |

| Hypothetical Polyacrylate | Diazene, 1,2-bis(3-iodophenyl)- | Potentially enhanced thermal stability of cis state due to halogen bonding; altered photoisomerization kinetics. | High-fidelity optical storage, robust photoactuators |

Thin Films and Coatings

Azobenzene-containing materials can be processed into thin films and coatings whose surface properties can be controlled by light. google.com This has applications in creating photo-switchable alignment layers for liquid crystals, dynamic holographic gratings, and surfaces with tunable wettability.

When Diazene, 1,2-bis(3-iodophenyl)- is incorporated into thin films, the iodine atoms are expected to significantly influence the packing of the molecules. Halogen bonding between the iodine and the nitrogen of the azo group or other Lewis basic sites can lead to highly ordered supramolecular arrangements. nih.govscispace.com This ordering can enhance the cooperative effects of photo-isomerization, leading to more pronounced changes in the film's macroscopic properties. For example, light could be used to switch the surface from hydrophobic to hydrophilic by altering the orientation of the azobenzene units and their associated polarity changes. The ability of iodo-substituted azobenzenes to form strong, directional halogen bonds is a key advantage in designing well-defined, photoresponsive surfaces. scispace.com

Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The photo-isomerization of azobenzenes provides a powerful tool to dynamically control these assemblies.

Host-Guest Interactions

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. researchgate.net The shape and electronic properties of the azobenzene unit change dramatically during isomerization, which can be used to control the binding and release of a guest molecule. rsc.orgnih.gov

For Diazene, 1,2-bis(3-iodophenyl)- , the iodine atoms can act as halogen bond donors, providing an additional and highly directional interaction site for guest binding. acs.org This could be exploited in the design of photo-switchable receptors. For instance, a host molecule containing the trans-Diazene, 1,2-bis(3-iodophenyl)- unit might have a cavity shape suitable for binding a specific guest. Upon irradiation, isomerization to the bent cis form would alter the cavity geometry, leading to the release of the guest. The strength and directionality of the halogen bond could lead to high selectivity in guest recognition. Theoretical studies on azobenzene-containing nanorings have shown that the number and position of the azo units can selectively determine the ability to encapsulate guests like fullerene C60. nih.gov The introduction of iodine would add another layer of control over these interactions.

Self-Assembly and Self-Organization Principles

The ability of molecules to spontaneously organize into well-defined structures is a fundamental principle in materials science. Azobenzene derivatives are excellent building blocks for self-assembling systems due to their defined geometry and propensity for π-π stacking. The introduction of iodine atoms in Diazene, 1,2-bis(3-iodophenyl)- brings halogen bonding to the forefront of self-assembly principles. scispace.com

Halogen bonding is a strong, directional, non-covalent interaction that can be used to program the self-assembly of molecules into specific architectures like fibers, sheets, or three-dimensional networks. nih.govmdpi.com Studies on other iodinated aromatic molecules have demonstrated the power of this interaction in creating robust supramolecular structures. nih.govscispace.com For Diazene, 1,2-bis(3-iodophenyl)-, the interplay between π-π stacking of the aromatic rings and the halogen bonds involving the iodine atoms would direct the self-organization process. Furthermore, the trans-cis photo-isomerization would disrupt these organized structures, allowing for the light-controlled assembly and disassembly of the material. This could be applied in the development of smart materials that change their morphology and associated functions on demand. For example, a solution of self-assembled nanofibers could be transformed into a disordered state upon UV irradiation and then reformed with visible light or heat. rsc.org

Energy Conversion and Storage Systems (Solar Thermal Fuels)

Molecular Solar Thermal (MOST) fuels are molecules that can capture solar energy, store it in the form of chemical energy in a metastable isomer, and then release it as heat on demand. rsc.orgdoaj.org Azobenzene derivatives are a highly promising class of MOST materials. nih.govbohrium.comresearchgate.net The process involves the endoergic trans-to-cis photo-isomerization to store energy, and the exoergic cis-to-trans back-isomerization to release it. bohrium.com

The efficiency of a MOST system depends on several factors: the energy storage density (the amount of energy stored per unit mass), the wavelength of light absorbed, the quantum yield of photo-isomerization, and the thermal stability (half-life) of the high-energy cis isomer. doaj.org The substitution pattern on the azobenzene core is critical for tuning these properties. Halogenation, in particular, has been explored to red-shift the absorption spectrum to better match the solar spectrum. acs.org

For Diazene, 1,2-bis(3-iodophenyl)- , the heavy iodine atoms are expected to influence the electronic properties and steric interactions, which in turn affect the energy landscape of the isomerization process. While ortho-halogenation is often used to red-shift absorption, meta-substitution also plays a role in tuning the properties. acs.org The introduction of two azobenzene units in a single molecule (bis-AZO) has been shown to significantly increase the energy storage density. mdpi.com Although Diazene, 1,2-bis(3-iodophenyl)- is a mono-azobenzene, the principles of maximizing the energy difference between isomers while minimizing molecular weight are key.

The table below compares the energy storage potential of different molecular photoswitches, with predicted values for the target compound.

| Molecular Solar Thermal Fuel | Energy Storage Density (kJ/kg) | Key Features |

| Norbornadiene-Quadricyclane (NBD-QC) Systems nih.gov | up to 970 | High energy density, but often requires UV light. |

| Dihydroazulene-Vinylheptafulvene (DHA/VHF) Systems nih.gov | ~200-300 | Good solar spectrum match. |

| Bis-azobenzene (bis-AZO) mdpi.com | ~275 | Increased energy density through multiple photo-switches. |

| Anthracene-based systems nih.govresearchgate.net | ~140-220 | High storage energies per mole. |

| Diazene, 1,2-bis(3-iodophenyl)- (Predicted) | ~100-150 | Potential for long cis-isomer half-life due to steric/electronic effects of iodine; potential for solid-state applications via halogen bonding. |

Ligands and Precursors in Metal Coordination Chemistry

The diazene unit, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center. The iodine substituents on the phenyl rings of "Diazene, 1,2-bis(3-iodophenyl)-" introduce additional functionalities. These iodine atoms can serve as sites for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex supramolecular architectures. The coordination of metal ions to the diazene bridge can influence the electronic properties and the photoisomerization behavior of the ligand, leading to the development of photoresponsive materials.

The synthesis of metal complexes with azo-functionalized ligands is a well-established field. Generally, the reaction of a metal salt with the azo-containing ligand in a suitable solvent yields the desired complex. For "Diazene, 1,2-bis(3-iodophenyl)-", the nitrogen atoms of the azo group can coordinate to a variety of transition metals.

Table 1: Hypothetical Metal Complexes of Diazene, 1,2-bis(3-iodophenyl)-

| Metal Precursor | Potential Complex Structure | Potential Properties |

| Palladium(II) chloride | [PdCl₂(C₁₂H₈I₂N₂)] | Catalytic activity in cross-coupling reactions. |

| Platinum(II) chloride | [PtCl₂(C₁₂H₈I₂N₂)] | Photoluminescent materials, potential anticancer agents. |

| Gold(I) chloride | [AuCl(C₁₂H₈I₂N₂)] | Photoswitchable catalysts, materials for electronics. |

| Rhodium(I) precursor | [Rh(C₁₂H₈I₂N₂)(CO)₂]⁺ | Catalysts for hydroformylation or hydrogenation. |

This table is illustrative and based on the known coordination chemistry of similar azobenzene ligands. Specific synthesis and characterization would be required to confirm these structures and properties.

Metal complexes containing azobenzene ligands have been explored as catalysts in various organic transformations. The photoswitchable nature of the azobenzene unit can be exploited to control the catalytic activity of the metal center. Irradiation with light of a specific wavelength can induce a change in the geometry of the ligand, which in turn can alter the coordination environment and reactivity of the metal.

Although no specific catalytic applications of metal complexes derived from "Diazene, 1,2-bis(3-iodophenyl)-" have been reported, the presence of the iodine atoms suggests potential for their use in cross-coupling reactions. For example, a palladium complex of this ligand could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions. The iodine atoms on the ligand itself could also participate in intramolecular or intermolecular coupling processes, leading to the formation of novel polymeric or macrocyclic structures.

Furthermore, azobenzene-containing metal-organic frameworks (MOFs) have demonstrated catalytic activity. nih.gov A MOF constructed using a derivative of "Diazene, 1,2-bis(3-iodophenyl)-" as a linker could act as a heterogeneous catalyst, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). nih.govrsc.org

Table 2: Potential Catalytic Reactions

| Catalytic Reaction | Potential Metal Complex | Role of the Ligand |

| Suzuki Coupling | Palladium(0) complex | Stabilizing the metal center and influencing product selectivity. |

| Heck Reaction | Palladium(II) complex | Controlling the electronic and steric environment of the catalyst. |

| C-H Activation | Rhodium(III) or Iridium(III) complex | Directing group for regioselective C-H bond functionalization. |

| Ring-Opening Polymerization | Aluminum(III) or Zinc(II) complex | Photoswitchable control over the polymerization process. cardiff.ac.uk |

This table outlines potential applications based on the catalytic activity of other azobenzene-metal complexes. Experimental validation is necessary.

Conclusion and Future Research Directions

Current Challenges in Iodinated Diaryldiazene Research

The advancement of research into iodinated diaryldiazenes faces several key hurdles that researchers are actively working to overcome.

Synthetic Complexity and Purity: The synthesis of asymmetrically substituted diaryldiazenes, including many iodinated variants, can be challenging. pharmtech.comresearchgate.net Achieving high yields and purity often requires multi-step procedures and careful purification techniques to separate the desired isomer from potential side products. pharmtech.comresearchgate.net The development of more efficient and selective synthetic methodologies remains a significant focus. nih.gov

Control over Isomerization: A primary feature of diaryldiazenes is their photoisomerization between the more stable E (trans) and less stable Z (cis) forms. wikipedia.org For practical applications in areas like molecular switches or data storage, precise control over the isomerization process is crucial. This includes managing the wavelengths required for switching, the quantum yields of the forward and reverse transformations, and the thermal stability of the Z-isomer. The heavy atom effect of iodine can influence these photophysical properties in ways that are not yet fully predictable, necessitating further detailed investigation.

Understanding Halogen Bonding in Complex Systems: The iodine atoms in molecules like Diazene (B1210634), 1,2-bis(3-iodophenyl)- can participate in halogen bonding, a directional non-covalent interaction that can be harnessed in crystal engineering. nih.govresearchgate.netnih.gov While the principles of halogen bonding are increasingly well-understood, predicting and controlling the resulting supramolecular architectures in complex systems remains a challenge. nih.govescholarship.org The interplay between halogen bonds and other intermolecular forces, such as π-π stacking, can lead to unexpected crystal packing, which in turn affects the material's bulk properties. rsc.org

Environmental and Health Considerations: The presence of iodine in these compounds necessitates an evaluation of their environmental fate and potential biological effects. While some iodinated compounds are used as contrast agents in medical imaging, their broader impact requires careful study. nih.govmdpi.comnih.gov Research into the lifecycle and potential toxicity of novel iodinated diaryldiazenes is essential for their responsible development and application.

A summary of key research challenges is presented in the table below.

| Challenge | Description |

| Synthetic Efficiency | Developing high-yield, selective syntheses for asymmetrically substituted iodinated diaryldiazenes. |

| Isomerization Control | Achieving precise control over the photophysical and thermal aspects of E/Z isomerization. |

| Supramolecular Prediction | Accurately predicting and designing crystal structures based on halogen bonding and other non-covalent interactions. |

| Lifecycle Assessment | Evaluating the environmental and toxicological profiles of novel iodinated diaryldiazenes. |

Emerging Trends and Potential Innovations

Despite the challenges, the field of iodinated diaryldiazenes is ripe with potential for innovation, driven by emerging trends in materials science and photochemistry.

Advanced Photoswitchable Materials: There is a growing interest in developing sophisticated photoswitchable materials for a range of applications. nih.govspringernature.com Iodinated diaryldiazenes are promising candidates for creating materials with tunable optical properties, potentially for use in smart windows, optical data storage, and light-responsive surfaces. elsevierpure.com The heavy atom effect of iodine could be exploited to enhance intersystem crossing, potentially leading to novel photoluminescent or photosensitizing materials. elsevierpure.com

Crystal Engineering with Halogen Bonds: The directionality and strength of halogen bonds make them a powerful tool for the rational design of crystalline materials. nih.govresearchgate.netrsc.org Researchers are exploring the use of iodinated diaryldiazenes as building blocks for constructing complex supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity for gas storage or tailored electronic properties for use in organic electronics.

Multi-responsive Systems: An exciting trend is the development of materials that respond to multiple external stimuli. springernature.com Iodinated diaryldiazenes could be incorporated into polymer or gel matrices to create materials that change their shape, color, or permeability in response to both light and other triggers, such as temperature or pH.

Interdisciplinary Research Opportunities

The unique properties of iodinated diaryldiazenes create a fertile ground for collaboration across various scientific disciplines.

Biophotonics and Biomedical Applications: The intersection of photonics and life sciences, or biophotonics, offers numerous opportunities for these compounds. nih.govnih.gov Their photoswitchable nature could be harnessed for applications in targeted drug delivery, where a therapeutic agent is released at a specific site in the body upon irradiation with light. Furthermore, their potential as contrast agents in advanced imaging techniques could be explored, building on the established use of iodinated compounds in this area. researchgate.netmdpi.com

Materials Science and Engineering: Collaboration between chemists and materials engineers is crucial for translating the molecular properties of iodinated diaryldiazenes into functional devices. This includes the fabrication of thin films, nanoparticles, and composite materials with tailored optical and mechanical properties.

Computational Chemistry and Theoretical Modeling: Advances in computational chemistry can provide deep insights into the behavior of these molecules. escholarship.org Theoretical studies can help to predict the photophysical properties, isomerization pathways, and supramolecular arrangements of new diaryldiazene derivatives, thereby guiding synthetic efforts and accelerating the discovery of new materials with desired functionalities. The synergy between experimental and theoretical approaches is key to unlocking the full potential of this class of compounds.

The potential interdisciplinary applications are summarized below.

| Field | Potential Application |

| Biophotonics | Targeted drug delivery, photodynamic therapy, advanced bioimaging. nih.govnih.govnih.gov |

| Materials Engineering | Smart textiles, optical data storage devices, light-controlled actuators. nih.govspringernature.com |

| Computational Science | Predictive modeling of photophysical properties and crystal structures to guide material design. escholarship.org |

Q & A

Q. What experimental methods are recommended for synthesizing 1,2-bis(3-iodophenyl)diazene in a laboratory setting?

The synthesis of 1,2-bis(3-iodophenyl)diazene can be achieved via surface plasmon resonance (SPR)-catalyzed coupling reactions. For example, using a gold nanoparticle monolayer film (Au MLF), the coupling of para-nitroiodobenzene (PNIB) under laser irradiation (532 nm or 638 nm) produces the target compound. Key parameters include:

- Laser power : Higher power (e.g., 15 mW) reduces reaction time from 200 s (3 mW) to ~50 s .

- Substrate choice : Au@Ag nanoparticles increase coupling efficiency by ~10× compared to Au alone .

- Reductive environment : Adding sodium sulfite (a hole-trapping agent) enhances efficiency by ~10×, confirming hot-electron-driven reduction as the mechanism .

Q. How can the crystal structure of 1,2-bis(3-iodophenyl)diazene be determined experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard. For coordination complexes (e.g., diazene-metal polymers), symmetry constraints (e.g., twofold rotation axes) and hydrogen-bonding networks should be analyzed. Disorder in counterions (e.g., perchlorate) must be resolved using occupancy refinement . The Cambridge Structural Database (CSD) can validate structural parameters against known analogs .

Q. What safety protocols are critical when handling 1,2-bis(3-iodophenyl)diazene?

- Exposure control : Use fume hoods, avoid dust/aerosol formation, and wear PPE (gloves, goggles, respirators) .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

- Stability : Stable under recommended storage (dry, inert atmosphere), but decomposition may release toxic gases (e.g., NOx) during combustion .

Advanced Research Questions

Q. How can computational modeling optimize catalytic efficiency for SPR-driven diazene synthesis?

Density functional theory (DFT) can model hot-electron transfer mechanisms at Au or Au@Ag interfaces. Key steps include:

Q. What spectroscopic techniques resolve structural ambiguities in diazene derivatives?

- Surface-Enhanced Raman Spectroscopy (SERS) : Monitors reaction intermediates in real-time (e.g., nitro-to-azo conversion) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms iodine oxidation states and ligand coordination in metal-diazene complexes .

- NMR : Detects stereochemistry (E/Z isomers) via coupling constants, though paramagnetic Cu(II) in coordination polymers may require alternative methods .

Q. How do substituents (e.g., iodine vs. methoxy groups) affect the electronic properties of diazene compounds?

Comparative studies using cyclic voltammetry and UV-vis spectroscopy reveal:

- Electron-withdrawing groups (e.g., -I) : Stabilize LUMO levels, enhancing redox activity for catalytic or energetic applications .

- Electron-donating groups (e.g., -OCH3) : Increase zwitterionic character, as seen in analogs like H4AzTT, which adopt tetravalent structures under specific conditions .

Methodological Guidance

- Synthetic Optimization : Screen laser parameters and substrates systematically to balance reaction rate and yield .

- Structural Validation : Cross-reference crystallographic data with the CSD to identify deviations caused by iodine’s heavy-atom effects .

- Safety Compliance : Conduct risk assessments using GHS criteria and implement engineering controls (e.g., local exhaust ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.